molecular formula C26H27ClFN5O7 B12418151 Afatinib (oxalate)

Afatinib (oxalate)

Cat. No.: B12418151
M. Wt: 576.0 g/mol
InChI Key: BBWOQZNSNOUXFP-KHNHNNODSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Afatinib (oxalate) can be synthesized through various methods. One common synthetic route involves the use of 4-fluoro-2-aminobenzoic acid as a starting material. The synthesis process includes six steps: cyclization, nitration, substitution, reduction, condensation, and salification . Another method involves using 2-nitrile-4-[4-(N,N-dimethylamino)-I-oxo-2-buten-I-yl]amino-5-[(S)-(tetrahydrofuran-3-yl)oxy]aniline and 4-fluoro-3-chloroaniline as starting materials, followed by condensation and cyclization reactions . These methods are designed to optimize yield and purity, making them suitable for industrial production.

Chemical Reactions Analysis

Afatinib (oxalate) undergoes various chemical reactions, including:

Common reagents used in these reactions include N,N-dimethylformamide dimethyl acetal, various acids and bases, and specific catalysts to facilitate the reactions . The major products formed from these reactions are typically intermediates that are further processed to obtain the final afatinib compound.

Scientific Research Applications

Afatinib (oxalate) has a wide range of scientific research applications:

Properties

Molecular Formula

C26H27ClFN5O7

Molecular Weight

576.0 g/mol

IUPAC Name

(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide;oxalic acid

InChI

InChI=1S/C24H25ClFN5O3.C2H2O4/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15;3-1(4)2(5)6/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29);(H,3,4)(H,5,6)/b4-3+;/t16-;/m0./s1

InChI Key

BBWOQZNSNOUXFP-KHNHNNODSA-N

Isomeric SMILES

CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4.C(=O)(C(=O)O)O

Canonical SMILES

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4.C(=O)(C(=O)O)O

Origin of Product

United States

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